molecular formula C11H7BrN4 B8644301 3-(3-bromophenyl)triazolo[4,5-b]pyridine

3-(3-bromophenyl)triazolo[4,5-b]pyridine

Cat. No.: B8644301
M. Wt: 275.10 g/mol
InChI Key: DTGSBUQMSAYKFM-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. These compounds are known for their diverse applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(3-bromophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H

InChI Key

DTGSBUQMSAYKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 2 (3.8 g, 14.4 mmol) was dissolved in a mixture of acetic acid (4 ml), water (4 ml) and methylene chloride (4 ml). The mixture was cooled to 0° C., then sodium nitrate (1.29 g, 18.7 mmol) was slowly added. Upon completion of the addition of sodium nitrate, the mixture was brought to room temperature and stirred for 20 minutes. The intended product was confirmed by LC-MS. Methylene chloride (30 ml) was added to the solution and the solution was then washed with water (3×30 ml). The organic layer was dried over magnesium sulfate and then evaporated to provide the title compound (2.9 g, 73%). [M+H] calc'd for C11H7BrN4, 274; found, 274.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
73%

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